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molecular formula C9H12O2 B7906477 2-(Hydroxymethyl)-4,6-dimethylphenol CAS No. 4397-13-1

2-(Hydroxymethyl)-4,6-dimethylphenol

Cat. No. B7906477
M. Wt: 152.19 g/mol
InChI Key: MWGGRRBSDWVAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05369126

Procedure details

A 250-mL round-bottom flask equipped with a magnetic stirrer, condenser, and Ar-inlet tube was charged with 22.0 g (145 mmol) of crude (1), 24.7 mL (130 mmol) of 1-bromononane (Fluka), 5.79 (145 mmol) of sodium hydroxide (Fisher), and 100 mL of isopropanol (Fisher). After the mixture was refluxed overnight, 100 mL of water and 100 mL of hexane (Fisher) were added. The hexane layer was washed with 20 mL of 1N NaOH (Fisher). The combined aqueous layers were extracted with 50 mL of hexane. Then, the combined hexane solutions were extracted with 100 mL+2×50 mL=200 mL of 95% methanol. The combined methanol extracts were concentrated. The residual water was removed azeotropically with 100 mL of toluene. The residue was dried at 50° C. under high vacuum to give 28.1 g of crude (2) as a brown oil; 50.5% yield from (1), 77.7% yield based on 1-bromononane.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
5.79
Quantity
145 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
50.5%

Identifiers

REACTION_CXSMILES
BrCCCC[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[OH-:11].[Na+].[CH:13](O)([CH3:15])[CH3:14].[OH2:17].[CH3:18]CCCCC>>[OH:11][CH2:14][C:13]1[CH:15]=[C:9]([CH3:10])[CH:8]=[C:7]([CH3:6])[C:18]=1[OH:17] |f:1.2|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
24.7 mL
Type
reactant
Smiles
BrCCCCCCCCC
Name
5.79
Quantity
145 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL round-bottom flask equipped with a magnetic stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was refluxed overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The hexane layer was washed with 20 mL of 1N NaOH (Fisher)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with 50 mL of hexane
EXTRACTION
Type
EXTRACTION
Details
Then, the combined hexane solutions were extracted with 100 mL+2×50 mL=200 mL of 95% methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined methanol extracts were concentrated
CUSTOM
Type
CUSTOM
Details
The residual water was removed azeotropically with 100 mL of toluene
CUSTOM
Type
CUSTOM
Details
The residue was dried at 50° C. under high vacuum

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(C(=CC(=C1)C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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